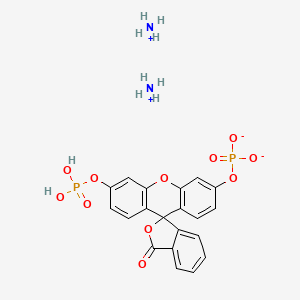
Fluorescein-diphosphat (diammonium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluorescein-diphosphat (diammonium) is a fluorogenic substrate commonly used in biochemical assays. It is a derivative of fluorescein, a well-known fluorescent dye. This compound is particularly useful in detecting enzyme activity, especially alkaline phosphatase, due to its ability to produce a fluorescent signal upon enzymatic hydrolysis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Fluorescein-diphosphat (diammonium) is synthesized through the reaction of adipic acid dihydrazide and fluorescein isothiocyanate . The reaction conditions typically involve a controlled environment to ensure the purity and stability of the product. The synthesis process includes the following steps:
Preparation of Adipic Acid Dihydrazide: Adipic acid is reacted with hydrazine to form adipic acid dihydrazide.
Reaction with Fluorescein Isothiocyanate: The adipic acid dihydrazide is then reacted with fluorescein isothiocyanate to form fluorescein-diphosphat (diammonium).
Industrial Production Methods
Industrial production of fluorescein-diphosphat (diammonium) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and purity of the product. The compound is typically produced in bulk and stored under specific conditions to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
Fluorescein-diphosphat (diammonium) undergoes several types of chemical reactions, including:
Hydrolysis: Enzymatic hydrolysis by alkaline phosphatase, resulting in the release of fluorescein.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common in typical applications.
Common Reagents and Conditions
Alkaline Phosphatase: This enzyme catalyzes the hydrolysis of fluorescein-diphosphat (diammonium) to produce fluorescein.
Buffer Solutions: The reactions are often carried out in buffered solutions to maintain the pH at optimal levels for enzyme activity.
Major Products Formed
The primary product formed from the enzymatic hydrolysis of fluorescein-diphosphat (diammonium) is fluorescein, which exhibits strong fluorescence under specific conditions .
Wissenschaftliche Forschungsanwendungen
Fluorescein-diphosphat (diammonium) has a wide range of applications in scientific research, including:
Biochemical Assays: Used as a substrate in enzyme-linked immunosorbent assays (ELISA) to detect alkaline phosphatase activity.
Cell Biology: Employed in fluorescence microscopy to study cellular processes and enzyme localization.
Medical Diagnostics: Utilized in diagnostic tests to measure enzyme activity in biological samples.
Environmental Monitoring: Applied in detecting phosphatase activity in environmental samples to assess pollution levels.
Wirkmechanismus
The mechanism of action of fluorescein-diphosphat (diammonium) involves its hydrolysis by alkaline phosphatase. The enzyme cleaves the phosphate groups, resulting in the formation of fluorescein, which emits fluorescence. This fluorescence can be measured to quantify enzyme activity. The molecular targets include the phosphate groups on the fluorescein-diphosphat molecule, and the pathway involves the enzymatic hydrolysis reaction .
Vergleich Mit ähnlichen Verbindungen
Fluorescein-diphosphat (diammonium) can be compared with other similar compounds such as:
Fluorescein-diphosphat (ammonium): Similar in structure but differs in the counterion.
4-Methylumbelliferyl Phosphate (MUP): Another fluorogenic substrate used in similar applications but with different fluorescence properties.
6,8-Difluoro-4-methylumbelliferyl Phosphate (DiFMUP): A fluorinated derivative of MUP with enhanced properties for specific applications.
Fluorescein-diphosphat (diammonium) is unique due to its high sensitivity and specificity for alkaline phosphatase, making it a valuable tool in various biochemical and diagnostic applications.
Eigenschaften
Molekularformel |
C20H20N2O11P2 |
|---|---|
Molekulargewicht |
526.3 g/mol |
IUPAC-Name |
diazanium;(3-oxo-6'-phosphonooxyspiro[2-benzofuran-1,9'-xanthene]-3'-yl) phosphate |
InChI |
InChI=1S/C20H14O11P2.2H3N/c21-19-13-3-1-2-4-14(13)20(29-19)15-7-5-11(30-32(22,23)24)9-17(15)28-18-10-12(6-8-16(18)20)31-33(25,26)27;;/h1-10H,(H2,22,23,24)(H2,25,26,27);2*1H3 |
InChI-Schlüssel |
RLVSMISHQDPIJA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)OP(=O)(O)O)OC5=C3C=CC(=C5)OP(=O)([O-])[O-].[NH4+].[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















